7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
The compound 7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under alkaline conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with various molecular targets. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, which can influence biological pathways. Additionally, the bromophenyl group can interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
- The presence of the thiadiazolo[2,3-c][1,2,4]triazin-4-one ring system distinguishes it from other similar compounds.
- The combination of sulfur, nitrogen, and oxygen atoms within the heterocyclic structure imparts unique chemical and biological properties.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C13H9BrN4O2S2 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C13H9BrN4O2S2/c1-7-11(20)18-12(16-15-7)22-13(17-18)21-6-10(19)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3 |
InChI Key |
UUZYUIRGBBGMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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